molecular formula C20H15FN6O B2398560 N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396758-41-0

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2398560
CAS No.: 1396758-41-0
M. Wt: 374.379
InChI Key: OUOKGXWACZIFLY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide: is a complex organic compound that features a tetrazole ring, a fluorophenyl group, a pyridinyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a such as the Suzuki or Heck reaction.

    Benzylation: The benzyl group can be introduced via a using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl and pyridinyl groups, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, organometallic reagents, and bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorophenyl and pyridinyl groups can enhance the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-bromophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-methylphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Uniqueness

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-yltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-16-9-11-17(12-10-16)27-24-19(23-25-27)20(28)26(18-8-4-5-13-22-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKGXWACZIFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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